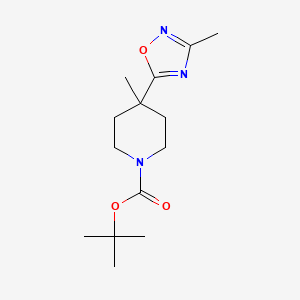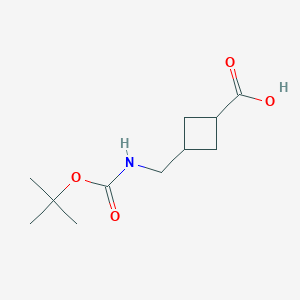
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate is a chemical compound that has garnered attention in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of azetidine rings, which are four-membered nitrogen-containing heterocycles. The trifluoroacetate groups add to its chemical stability and reactivity, making it a compound of interest for researchers.
Méthodes De Préparation
The synthesis of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Azetidine Ring: The initial step involves the cyclization of a suitable precursor to form the azetidine ring. This can be achieved through intramolecular cyclization reactions under acidic or basic conditions.
Methylation: The next step involves the introduction of a methyl group at the 3-position of the azetidine ring. This can be accomplished using methylating agents such as methyl iodide in the presence of a base.
Trifluoroacetylation: The final step involves the introduction of trifluoroacetate groups. This can be done using trifluoroacetic anhydride in the presence of a base.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Analyse Des Réactions Chimiques
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can undergo reduction reactions to form amines or other reduced products using reducing agents like lithium aluminum hydride.
Substitution: The trifluoroacetate groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Researchers are investigating its potential as a therapeutic agent, particularly in the treatment of diseases that involve aberrant cell proliferation.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in key metabolic pathways, thereby altering cellular processes.
Interacting with Receptors: The compound may bind to cell surface or intracellular receptors, triggering signaling cascades that lead to changes in gene expression and cellular behavior.
Modulating Protein-Protein Interactions: It can disrupt or stabilize protein-protein interactions, affecting the function of multiprotein complexes.
Comparaison Avec Des Composés Similaires
1-(Azetidin-3-yl)-3-methylazetidin-3-ol di-trifluoroacetate can be compared with other similar compounds, such as:
1-(Azetidin-3-yl)-3,3-difluoropyrrolidine di-trifluoroacetate: This compound also contains azetidine rings and trifluoroacetate groups but differs in the presence of difluoropyrrolidine moiety.
1-(Azetidin-3-yl)piperidin-4-ol di-trifluoroacetate: This compound has a piperidine ring instead of a methylazetidine ring, leading to different chemical and biological properties.
Propriétés
Numéro CAS |
1651840-83-3 |
|---|---|
Formule moléculaire |
C9H15F3N2O3 |
Poids moléculaire |
256.22 g/mol |
Nom IUPAC |
1-(azetidin-3-yl)-3-methylazetidin-3-ol;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C7H14N2O.C2HF3O2/c1-7(10)4-9(5-7)6-2-8-3-6;3-2(4,5)1(6)7/h6,8,10H,2-5H2,1H3;(H,6,7) |
Clé InChI |
QWMNZVRUIMPFST-UHFFFAOYSA-N |
SMILES |
CC1(CN(C1)C2CNC2)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
SMILES canonique |
CC1(CN(C1)C2CNC2)O.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![5-Bromo-7H-pyrrolo[2,3-D]pyrimidine-4-carboxylic acid](/img/structure/B1377546.png)
![2-(propan-2-yl)-2H,3H,5H,6H,7H,8H-pyrido[4,3-c]pyridazin-3-one](/img/structure/B1377547.png)
![Ethyl 8-bromoimidazo[1,2-A]pyridine-3-carboxylate](/img/structure/B1377549.png)
![3-Azabicyclo[3.1.1]heptane-1-carboxylic acid hcl](/img/structure/B1377550.png)

![5-Azaspiro[2.4]heptan-6-one](/img/structure/B1377553.png)


